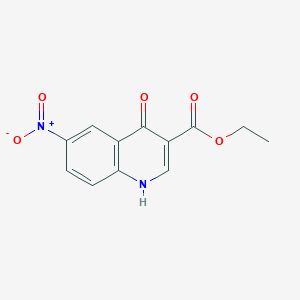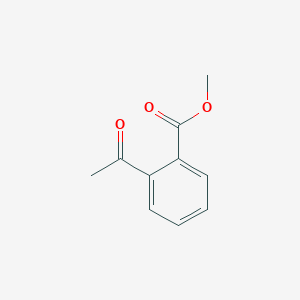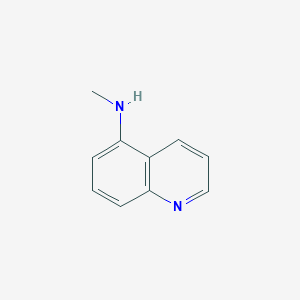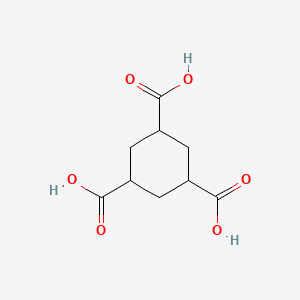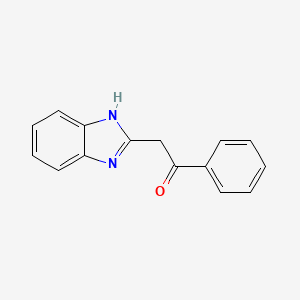
3-(2,4-Dinitrophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,4-Dinitrophenoxy)benzaldehyde” is a chemical compound with a molecular formula of C13H8N2O6 . It is also known as DNPA. The average mass of this compound is 288.212 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dinitrophenoxy)benzaldehyde” is triclinic, with parameters a = 6.9561 (5) Å, b = 7.3040 (5) Å, c = 13.2883 (8) Å, α = 100.988 (3)°, β = 95.557 (3)°, γ = 107.424 (3)° . The volume of the unit cell is 623.76 (7) Å^3 .
Physical And Chemical Properties Analysis
The molecular weight of “3-(2,4-Dinitrophenoxy)benzaldehyde” is 288.21 g/mol . It has a topological polar surface area of 118 Ų . The compound is characterized by a complexity of 396 .
Aplicaciones Científicas De Investigación
Cancer Research: Thioredoxin Reductase Inhibition
This compound has been studied for its potential as a Thioredoxin Reductase (TrxR) inhibitor . TrxR inhibitors can lead to the death of tumor cells by inhibiting the activity of TrxR, which is involved in DNA synthesis, reduction of peroxide, and apoptosis .
Organic Electronics: DNPA Applications
3-(2,4-Dinitrophenoxy)benzaldehyde: has potential applications in organic electronic devices due to its unique physical and chemical properties. It has been extensively studied for use in organic light-emitting diodes (OLEDs).
Fluorescence Probes: Hydrogen Sulfide Detection
The compound has been used to design novel fluorescent probes that are highly selective and sensitive toward hydrogen sulfide (H2S), which is important for various biological and environmental monitoring applications .
Mecanismo De Acción
Target of Action
The primary target of 3-(2,4-Dinitrophenoxy)benzaldehyde is Thioredoxin Reductase (TrxR) . TrxR is a key enzyme involved in maintaining the redox balance within cells . It plays a crucial role in various cellular processes, including DNA synthesis and apoptosis .
Mode of Action
3-(2,4-Dinitrophenoxy)benzaldehyde acts as an inhibitor of TrxR . By binding to the enzyme, it prevents TrxR from reducing Thioredoxin (Trx), a small protein involved in redox reactions . This inhibition disrupts the normal redox balance within the cell .
Biochemical Pathways
The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde affects the Thioredoxin system , a major cellular antioxidant system . This system is responsible for maintaining the reduced state of several proteins, which is crucial for their function . By inhibiting TrxR, the compound disrupts this system, leading to an imbalance in the cellular redox state .
Result of Action
The inhibition of TrxR by 3-(2,4-Dinitrophenoxy)benzaldehyde leads to a disruption in the cellular redox balance . This can result in the induction of apoptosis , or programmed cell death . Therefore, the compound may have potential applications in cancer therapy, as inducing apoptosis in cancer cells can inhibit tumor growth .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “3-(2,4-Dinitrophenoxy)benzaldehyde” could involve further exploration of its potential as a TrxR inhibitor . Given the role of TrxR in maintaining cellular redox balance, compounds that inhibit this enzyme could have potential applications in the development of new cancer therapeutics .
Propiedades
IUPAC Name |
3-(2,4-dinitrophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-2-1-3-11(6-9)21-13-5-4-10(14(17)18)7-12(13)15(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQMCEXJWQWUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290049 |
Source


|
| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dinitrophenoxy)benzaldehyde | |
CAS RN |
2363-11-3 |
Source


|
| Record name | NSC66236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

